ミロデナフィル二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物は主に、勃起不全、アルツハイマー病、全身性硬化症の研究に使用されています 。これは、さまざまな生物学的モデルにおける高い選択性と有効性で知られています。

2. 製法

SK-3530 塩酸塩の合成には、いくつかの重要な手順が含まれます。

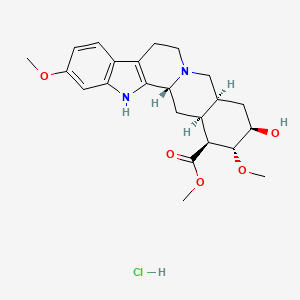

初期合成: この化合物は、基本的な有機分子から出発する一連の化学反応によって合成されます。このプロセスには、ピロロ[3,2-d]ピリミジン-4-オンコア構造の形成が含まれます。

反応条件: 合成には通常、制御された温度、特定のpHレベル、および目的の化学変換を保証するための触媒の使用が必要です。

工業生産: 工業規模では、SK-3530 塩酸塩の製造には、大規模な化学反応器と厳格な品質管理対策が含まれ、純度と一貫性が保証されます.

科学的研究の応用

SK-3530 dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of PDE5 inhibitors and their interactions with other molecules.

Biology: The compound is used to investigate cellular signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP).

Medicine: SK-3530 dihydrochloride is researched for its potential therapeutic effects in treating erectile dysfunction, Alzheimer’s disease, and systemic sclerosis.

Industry: The compound’s high selectivity and potency make it a valuable tool in the development of new pharmaceuticals and therapeutic agents

作用機序

SK-3530 塩酸塩は、ホスホジエステラーゼタイプ5(PDE5)酵素を阻害することにより効果を発揮します。この阻害は、環状グアノシン一リン酸(cGMP)のレベルの上昇につながり、それは血管拡張と血流の増加を促進します。 この化合物はまた、グルココルチコイド受容体を調節し、Dkk1の発現をダウンレギュレートすることにより、Wnt/β-カテニンシグナル伝達経路を活性化します .

6. 類似化合物の比較

SK-3530 塩酸塩は、シルデナフィル、タダラフィル、バルデナフィルなどの他のPDE5阻害剤に似ています。しかし、それを際立たせる独特の特性があります。

選択性: SK-3530 塩酸塩は、他の阻害剤と比較してPDE5に対してより高い選択性を示します。

有効性: これは、さまざまな生物学的モデルでより高い有効性を示します。

類似化合物

- シルデナフィル

- タダラフィル

- バルデナフィル

これらの化合物は、同様の作用機序を共有していますが、選択性、有効性、分子構造が異なります。

生化学分析

Biochemical Properties

Mirodenafil dihydrochloride interacts with the enzyme PDE5, inhibiting its activity . This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the relaxation of smooth muscle cells and vasodilation .

Cellular Effects

Mirodenafil dihydrochloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been demonstrated to improve cognitive behavior in the APP-C105 mouse model of Alzheimer’s disease .

Molecular Mechanism

The mechanism of action of Mirodenafil dihydrochloride involves binding to PDE5 and inhibiting its activity . This inhibition leads to an increase in cGMP levels, which in turn activates the cGMP-dependent protein kinase (PKG). PKG then phosphorylates multiple targets, leading to smooth muscle relaxation and vasodilation .

Metabolic Pathways

Mirodenafil dihydrochloride is involved in the cGMP metabolic pathway . It interacts with the enzyme PDE5, leading to an increase in cGMP levels .

準備方法

The synthesis of SK-3530 dihydrochloride involves several key steps:

Initial Synthesis: The compound is synthesized through a series of chemical reactions starting from basic organic molecules. The process involves the formation of a pyrrolo[3,2-d]pyrimidin-4-one core structure.

Reaction Conditions: The synthesis typically requires controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired chemical transformations.

Industrial Production: On an industrial scale, the production of SK-3530 dihydrochloride involves large-scale chemical reactors and stringent quality control measures to ensure purity and consistency.

化学反応の分析

SK-3530 塩酸塩は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、化合物の官能基を修飾し、その生物学的活性を変化させる可能性があります。

置換: SK-3530 塩酸塩は、置換反応を受け、分子内の特定の原子または基が他の原子または基に置き換えられます。

一般的な試薬と条件: 一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。反応条件には、しばしば制御された温度とpHレベルが含まれます。

4. 科学研究への応用

SK-3530 塩酸塩は、幅広い科学研究に応用されています。

化学: これは、PDE5阻害剤の挙動とその他の分子との相互作用を研究するためのモデル化合物として使用されます。

生物学: この化合物は、細胞シグナル伝達経路、特に環状グアノシン一リン酸(cGMP)を含むものを調査するために使用されます。

医学: SK-3530 塩酸塩は、勃起不全、アルツハイマー病、全身性硬化症の治療における潜在的な治療効果について研究されています。

類似化合物との比較

SK-3530 dihydrochloride is similar to other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. it has unique properties that set it apart:

Selectivity: SK-3530 dihydrochloride has a higher selectivity for PDE5 compared to other inhibitors.

Efficacy: It demonstrates higher efficacy in various biological models.

Molecular Structure: The unique structure of SK-3530 dihydrochloride contributes to its distinct pharmacological profile

Similar Compounds

- Sildenafil

- Tadalafil

- Vardenafil

These compounds share a similar mechanism of action but differ in their selectivity, efficacy, and molecular structure.

特性

IUPAC Name |

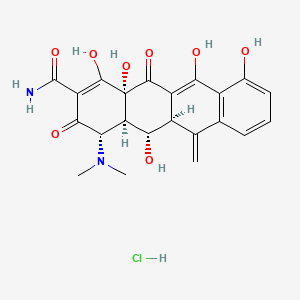

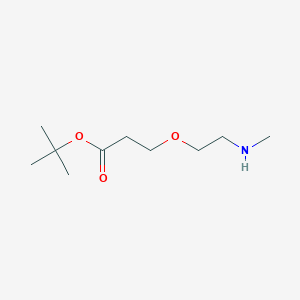

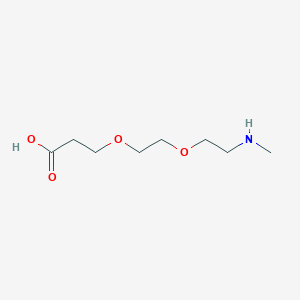

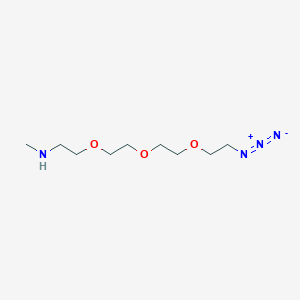

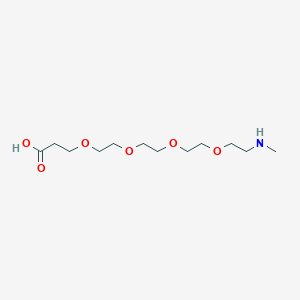

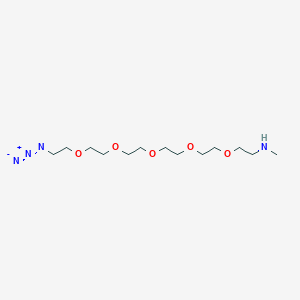

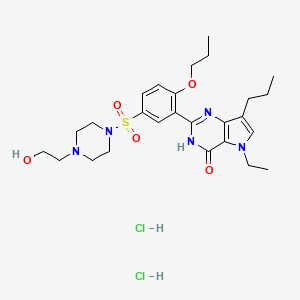

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPHITUXXABKDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39Cl2N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862189-96-6 |

Source

|

| Record name | Mirodenafil dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIRODENAFIL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL7L8TWT8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。